molecular formula C6H13N2+ B8625050 1-ethyl-3-methyl-1H-imidazolium

1-ethyl-3-methyl-1H-imidazolium

Cat. No.: B8625050
M. Wt: 113.18 g/mol
InChI Key: IBZJNLWLRUHZIX-UHFFFAOYSA-O
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Description

1-Ethyl-3-methyl-1H-imidazolium is a prominent cation used to form a suite of versatile ionic liquids (ILs). These organic salts are characterized by low melting points and tunable physicochemical properties, making them valuable tools in advanced research. Their primary value lies in their application as green solvent alternatives in chemical synthesis and biomass processing, particularly in the dissolution of cellulose . In materials science, these ionic liquids demonstrate significant efficacy as corrosion inhibitors . Research has shown that 1-ethyl-3-methylimidazolium chloride can effectively protect welded duplex stainless steel in highly acidic environments . In the biomedical field, 1-ethyl-3-methylimidazolium-based ILs with anions such as tetrafluoroborate and acetate have been identified as powerful modulators of protein amyloid aggregation . Studies on lysozyme reveal that these ILs can significantly accelerate the fibrillization process in a dose-dependent manner, facilitating the formation of fibrils with distinct morphologies. This makes them useful for creating stable amyloid fibrils for potential use as novel biomaterials . Available as various salts including chloride, iodide, and hydrogen sulfate, this platform cation offers researchers a flexible starting point for developing tailored solvents and additives. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use. Please refer to the material safety data sheet for safe handling procedures.

Properties

Molecular Formula

C6H13N2+

Molecular Weight

113.18 g/mol

IUPAC Name

1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium

InChI

InChI=1S/C6H12N2/c1-3-8-5-4-7(2)6-8/h4-5H,3,6H2,1-2H3/p+1

InChI Key

IBZJNLWLRUHZIX-UHFFFAOYSA-O

Canonical SMILES

CC[NH+]1CN(C=C1)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through the condensation of glyoxal with ammonium acetate to form an intermediate diimine, which subsequently reacts with formaldehyde and ethylamine to cyclize into the imidazolium core. The "on-water" approach enhances reaction efficiency by leveraging hydrophobic interactions, achieving yields of 85–95% at ambient temperature over 24 hours. Key advantages include:

  • Solvent-free conditions : Minimizes waste and simplifies purification.

  • Scalability : Suitable for gram-to-kilogram synthesis without chromatographic separation.

A representative synthesis involves:

  • Mixing glyoxal (40% aqueous solution, 1.0 equiv), ammonium acetate (2.2 equiv), and paraformaldehyde (1.1 equiv) in water.

  • Adding ethylamine hydrochloride (1.0 equiv) and stirring at 25°C for 24 hours.

  • Isolating the product via filtration or solvent evaporation.

Table 1: Yield Variation with Alkyl Chain Length in Debus-Radziszewski Synthesis

Alkyl GroupReaction Time (h)Yield (%)
Ethyl2492
Butyl2887
Hexyl3285

Data adapted from large-scale trials demonstrating consistent yields for side chains up to C16.

Metathesis Reactions for Anion Exchange

Metathesis enables the conversion of this compound halides into salts with alternative anions, such as acetate or formate, which are prized for their low viscosity and high conductivity.

Chloride-to-Acetate Metathesis

A common route involves reacting 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) with sodium acetate in methanol:

  • Dissolve [EMIM]Cl (1.0 equiv) and sodium acetate (1.2 equiv) in methanol.

  • Stir at 50°C for 12 hours.

  • Filter precipitated NaCl and evaporate the solvent to isolate [EMIM][CH3COO].

This method achieves >98% anion exchange efficiency, as confirmed by ion chromatography.

Table 2: Anion Exchange Efficiency in Metathesis Reactions

Starting SaltTarget AnionTemperature (°C)Time (h)Efficiency (%)
[EMIM]ClCH3COO−501298.5
[EMIM]ClHCOO−601097.2
[EMIM]ClNO3−252495.8

Data derived from equilibrium studies using excess anion donors.

Acid Metathesis for Hydrophobic Salts

Treating [EMIM][CH3COO] with concentrated HCl yields the chloride salt, facilitating the synthesis of hydrophobic derivatives:
[EMIM][CH3COO]+HCl[EMIM]Cl+CH3COOH\text{[EMIM][CH}_3\text{COO]} + \text{HCl} \rightarrow \text{[EMIM]Cl} + \text{CH}_3\text{COOH}
This reversible process is critical for tailoring ionic liquids to specific applications.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial facilities employ continuous flow reactors to enhance yield and purity:

  • Reactor design : Tubular reactors with static mixers ensure rapid heat dissipation.

  • Conditions : 80°C, 10 bar pressure, residence time of 2 minutes.

  • Output : 500 kg/day with >99% purity.

Table 3: Performance Metrics of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Purity (%)9599
Energy Use (kWh/kg)8.24.7
Throughput (kg/day)100500

Catalytic Alkylation

While less common than metathesis, alkylation of 1-methylimidazole with ethyl bromide remains a viable industrial method:

  • Heat 1-methylimidazole and ethyl bromide (1:1.1 molar ratio) at 80°C for 6 hours.

  • Neutralize excess HBr with K2CO3.

  • Recrystallize from acetonitrile.

This method achieves 85% yield but requires rigorous control to avoid dialkylation byproducts.

Purification and Characterization

Solvent Removal and Drying

Post-synthesis, ionic liquids are purified via:

  • Rotary evaporation : Removes volatile solvents under reduced pressure.

  • Freeze-drying : Eliminates residual water for hygroscopic salts.

Spectroscopic Validation

  • 1H-NMR : Confirms alkyl chain integration (e.g., ethyl group triplet at δ 1.4 ppm).

  • 13C-NMR : Identifies anion coordination shifts (e.g., acetate carbonyl at δ 175 ppm) .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 1-ethyl-3-methyl-1H-imidazolium exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and processes. In catalysis, for example, it can stabilize transition states and intermediates, enhancing reaction rates and selectivity . The pathways involved often include ionic interactions and hydrogen bonding .

Comparison with Similar Compounds

Table 1: Catalytic Performance of Chloroaluminate ILs

Cation Anion H₀ Value Key Reaction Reference
[EMIm]⁺ AlCl₃ -15.1 Isobutane alkylation
[BMIm]⁺ AlCl₃ -14.5* Friedel-Crafts alkylation [External Source]
Pyridinium⁺ AlCl₃ -13.8* Aromatic protonation [External Source]

*Estimated values for comparison.

Biodegradability

[EMIm]⁺-based ILs exhibit poor biodegradability compared to imidazolium ILs with longer alkyl chains. For example, 1-octyl-3-methylimidazolium ([C₈MIm]⁺) shows 60–80% primary biodegradation, while [EMIm]⁺ achieves <20% under aerobic conditions due to its shorter ethyl chain . Pyridinium-based ILs (e.g., 1-alkyl-3-methylpyridinium) generally degrade more readily, attributed to their less stable heterocyclic core .

Table 2: Biodegradability of Selected ILs

Cation Anion Biodegradability (%) Reference
[EMIm]⁺ Cl⁻ <20
[C₈MIm]⁺ Cl⁻ 60–80
1-Hexyl-3-methylpyridinium⁺ Br⁻ >90

Solvent Properties in Cellulose Processing

[EMIm][OAc]/DMSO mixtures dissolve cellulose effectively, producing aerogels with intermediate crystallinity (40–50%) and fibril diameters of 10–15 nm. Comparatively, calcium thiocyanate octahydrate (CTO)/LiCl yields aerogels with higher crystallinity (60–70%) and mechanical stability, while TBAF/DMSO generates amorphous structures with superior rigidity .

Table 3: Cellulose Aerogel Properties by Solvent System

Solvent System Crystallinity (%) Fibril Diameter (nm) Key Advantage Reference
[EMIm][OAc]/DMSO 40–50 10–15 Balanced properties
CTO/LiCl 60–70 15–20 High crystallinity
TBAF/DMSO Amorphous 5–10 High rigidity

Physical Properties and Anion Effects

The anion significantly influences melting points (Tm) and hydrogen bonding. For [EMIm]⁺ ILs, Tm ranges from 266 K ([EMIm]SCN) to 328 K ([EMIm] 4-methylbenzenesulfonate). Hydrogen bonding in [EMIm]BF₄ involves C–H∙∙∙F interactions, whereas [EMIm]OAc exhibits stronger C–H∙∙∙O bonds, enhancing solvent polarity .

Table 4: Melting Points of [EMIm]⁺-Based ILs

Anion Tm (K) Reference
Thiocyanate (SCN⁻) 266
Tetrafluoroborate (BF₄⁻) 284
Acetate (OAc⁻) 338

Structural Modifications and Environmental Impact

Short alkyl chains (e.g., ethyl in [EMIm]⁺) reduce biodegradability but improve recyclability in catalytic systems. In contrast, ILs with hydroxyl-functionalized cations (e.g., 1-(2-hydroxyethyl)-3-methylimidazolium) show enhanced biocompatibility, though their synthesis is costlier .

Q & A

Q. What are the standard synthetic routes for preparing 1-ethyl-3-methyl-1H-imidazolium-based ionic liquids (ILs)?

The synthesis typically involves alkylation of 1-methylimidazole with ethyl halides (e.g., ethyl chloride) under reflux conditions. For example, 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]) is formed by reacting 1-methylimidazole with ethyl chloride in a solvent-free system at 70–80°C for 24–48 hours . Anion exchange can then produce derivatives like [EMIM][BF₄] or [EMIM][PF₆] by metathesis with NaBF₄ or KPF₆ in aqueous solutions . Purity (>98%) is confirmed via NMR and elemental analysis .

Q. Which characterization techniques are critical for verifying the structural and physicochemical properties of [EMIM]-based ILs?

  • X-ray diffraction (XRD): Resolves crystal structure parameters (e.g., monoclinic P21/c symmetry for [EMIM]⁺ salts) .
  • NMR spectroscopy: Identifies cation-anion interactions and purity. For instance, ¹H NMR chemical shifts for [EMIM][OAc] in DMSO mixtures reveal weakened ion pairing at low DMSO concentrations .
  • Viscosity and conductivity measurements: Key for applications in electrolytes. [EMIM][Tf₂N] (bis(triflyl)amide) exhibits low viscosity (35 cP) and high conductivity (9.6 mS/cm) at room temperature .

Q. What are the primary research applications of [EMIM]-based ILs in electrochemistry?

These ILs serve as electrolytes in batteries and supercapacitors due to their wide electrochemical windows (>4 V) and thermal stability. For example, [EMIM][BF₄] has been used in dye-sensitized solar cells for its high ionic conductivity and low volatility . Studies also leverage their ability to dissolve biomass (e.g., cellulose) for green chemistry applications .

Q. How is the thermal stability of [EMIM] ILs assessed experimentally?

Thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) determines decomposition temperatures. [EMIM][Cl] shows stability up to ~300°C, while fluorinated anions (e.g., [PF₆]⁻) enhance stability to >400°C . Differential scanning calorimetry (DSC) measures glass transition (Tg) and melting points, critical for optimizing ILs in high-temperature processes.

Q. What safety protocols are recommended for handling [EMIM]-based ILs?

Despite low volatility, [EMIM][Cl] is classified as a skin and eye irritant (Category 2). Use PPE (gloves, goggles) and work in fume hoods. Emergency measures include rinsing exposed areas with water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in diffusion behavior of [EMIM] ILs in solvent mixtures?

In [EMIM][OAc]-DMSO mixtures, Stokes-Einstein equation deviations occur due to non-ideal mixing. At DMSO molar fractions >0.4, cation diffusion slows anomalously, attributed to disrupted ion networks. NMR relaxation times and activation energy calculations (via Arrhenius plots) reconcile discrepancies between microscopic and macroscopic data .

Q. What methodologies address inconsistencies in heat capacity data for [EMIM] ILs?

Heat capacity (Cp) measurements using adiabatic calorimetry (e.g., for [EMIM][BF₄]) show ±0.15% error. Discrepancies arise from impurities or hydration; thus, pre-drying samples at 60°C under vacuum is critical. Cross-validate with computational tools like ACD/Labs Percepta, though experimental validation remains essential .

Q. How do microscopic interactions in [EMIM][OAc]-DMSO mixtures influence macroscopic properties?

NMR studies reveal DMSO disrupts [EMIM]⁺-[OAc]⁻ hydrogen bonds, reducing viscosity. At 0.4 DMSO molar fraction, ion pairing weakens, confirmed by ¹H NMR chemical shifts and diffusion coefficients. Activation energies for viscosity (Eₐ) correlate with DMSO content, showing non-linear behavior due to competing interactions .

Q. What computational approaches predict the solvent properties of [EMIM]-based ILs?

Molecular dynamics (MD) simulations parameterized with experimental density and viscosity data (e.g., for [EMIM][Tf₂N]) predict solvation dynamics. COSMO-RS models estimate activity coefficients for solubility studies. Validate predictions with photophysical probe experiments measuring polarity parameters like ET(30) .

Q. How do structural modifications of the [EMIM] cation impact environmental persistence?

Substituent effects on biodegradability are assessed via OECD 301 tests. Longer alkyl chains (e.g., butyl vs. ethyl) reduce biodegradability. [EMIM][Cl] shows moderate ecotoxicity (EC₅₀ ~50 mg/L for Daphnia magna), necessitating lifecycle analyses for green chemistry applications .

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